molecular formula C22H28O7 B12286124 2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol

2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol

Cat. No.: B12286124
M. Wt: 404.5 g/mol
InChI Key: WTRAXKOXNKPSLF-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol is a complex organic compound characterized by its unique structure, which includes methoxy groups and benzodioxol rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as 3,4-dimethoxybenzaldehyde and 7-methoxy-1,3-benzodioxole. These intermediates undergo various reactions, including alkylation and reduction, to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    Mescaline: A naturally occurring compound with similar structural features, including methoxy groups.

Uniqueness

2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol is unique due to its combination of methoxy groups and benzodioxol rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol

InChI

InChI=1S/C22H28O7/c1-25-18-5-4-14(8-19(18)26-2)6-16(11-23)17(12-24)7-15-9-20(27-3)22-21(10-15)28-13-29-22/h4-5,8-10,16-17,23-24H,6-7,11-13H2,1-3H3

InChI Key

WTRAXKOXNKPSLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(CO)C(CC2=CC3=C(C(=C2)OC)OCO3)CO)OC

Origin of Product

United States

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